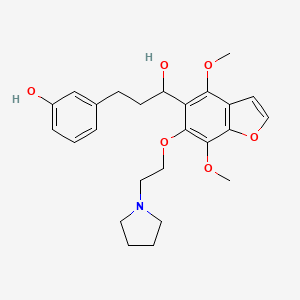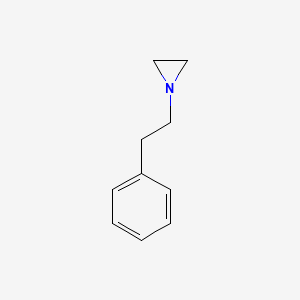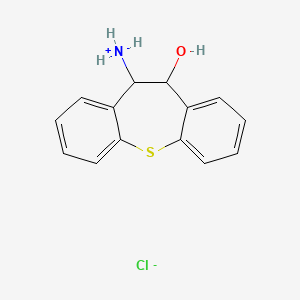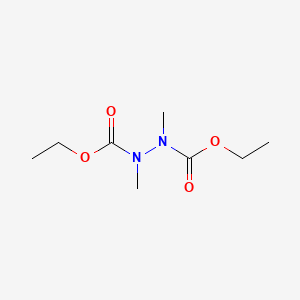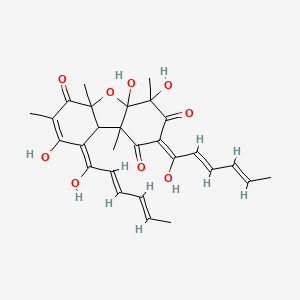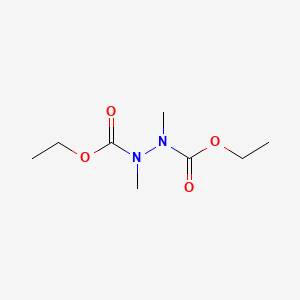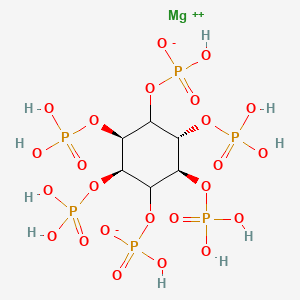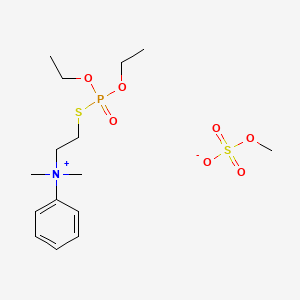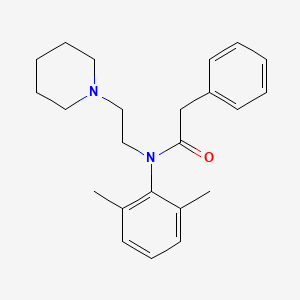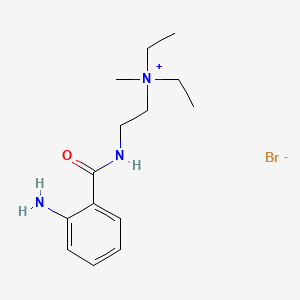
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is a chemical compound with a complex structure that includes an aminobenzamide moiety and a diethylmethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide typically involves multiple steps. One common method starts with the preparation of o-aminobenzamide, which is then reacted with ethyl diethylmethylammonium bromide under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide involves its interaction with specific molecular targets. The aminobenzamide moiety can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilamide: Shares the aminobenzamide moiety but lacks the diethylmethylammonium group.
N,N-Diethylmethylamine: Contains the diethylmethylammonium group but lacks the aminobenzamide moiety.
Uniqueness
(2-(o-Aminobenzamido)ethyl)diethylmethylammonium bromide is unique due to its combination of both the aminobenzamide and diethylmethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1910-56-1 |
|---|---|
Molekularformel |
C14H24BrN3O |
Molekulargewicht |
330.26 g/mol |
IUPAC-Name |
2-[(2-aminobenzoyl)amino]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C14H23N3O.BrH/c1-4-17(3,5-2)11-10-16-14(18)12-8-6-7-9-13(12)15;/h6-9H,4-5,10-11H2,1-3H3,(H2-,15,16,18);1H |
InChI-Schlüssel |
HXNMMWCBVIVJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CCNC(=O)C1=CC=CC=C1N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


